5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which is attached to a dihydroxypyrimidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluoroaniline and ethyl acetoacetate.
Formation of Intermediate: The reaction of 3-chloro-5-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The chloro and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluorophenylboronic acid: Similar in structure but lacks the pyrimidine ring.
3-Chloro-5-fluorophenylacetic acid: Contains a carboxylic acid group instead of the pyrimidine ring.
3-Chloro-5-fluorophenylpropionaldehyde: Contains an aldehyde group instead of the pyrimidine ring.
Uniqueness
5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of both chloro and fluorine substituents on the phenyl ring and the dihydroxypyrimidine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O2/c11-6-1-5(2-7(12)3-6)8-4-13-10(16)14-9(8)15/h1-4H,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFABHASSANYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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